Sarcandrolide D Exhibits Distinct Physicochemical Profile Versus In-Class Analogs
Sarcandrolide D demonstrates a distinct calculated physicochemical signature compared to Sarcandrolide E, with implications for solubility, permeability, and formulation handling [1]. Sarcandrolide D has an XlogP of -0.40, indicating moderate hydrophilicity, whereas Sarcandrolide E has a significantly lower XlogP of -0.80, reflecting greater polarity likely due to differential hydroxylation/ester substitution [1][2]. Calculated aqueous solubility for Sarcandrolide D is 0.32 g/L at 25°C .
| Evidence Dimension | Calculated Lipophilicity (XlogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | XlogP: -0.40; Aqueous solubility: 0.32 g/L (calc., 25°C) |
| Comparator Or Baseline | Sarcandrolide E: XlogP: -0.80 |
| Quantified Difference | XlogP difference: +0.40 units (Sarcandrolide D more lipophilic); solubility data not available for comparator |
| Conditions | Calculated properties via ACD/Labs and ClassyFire taxonomy |
Why This Matters
Higher XlogP suggests potentially improved membrane permeability and altered chromatographic behavior compared to more polar in-class analogs, relevant for isolation, analytical method development, and formulation planning.
- [1] Plantaedb. Sarcandrolide D Compound Page. Accessed 2026. View Source
- [2] Plantaedb. Sarcandrolide E Compound Page. Accessed 2026. View Source
